![molecular formula C7H3ClF3NO B13417081 4-(Trifluoromethyl)pyridine-2-carbonyl chloride CAS No. 640296-12-4](/img/structure/B13417081.png)
4-(Trifluoromethyl)pyridine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)pyridine-2-carbonyl chloride is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group at the 4-position and a carbonyl chloride group at the 2-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)pyridine-2-carbonyl chloride may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperatures and pressures, to ensure efficient production. The use of specialized equipment and purification techniques is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and catalysts such as palladium for coupling reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
4-(Trifluoromethyl)pyridine-2-carbonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial for its role as an intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a carbonyl chloride group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
4-(Trifluoromethyl)nicotinoyl chloride: Similar structure with a nicotinoyl chloride group.
Uniqueness
4-(Trifluoromethyl)pyridine-2-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group on the pyridine ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various chemical syntheses .
Biological Activity
4-(Trifluoromethyl)pyridine-2-carbonyl chloride, a compound with notable chemical properties, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, particularly against specific pathogens and inflammatory responses.
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This substituent enhances the electron-withdrawing capacity of the molecule, thereby affecting its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives containing the trifluoromethyl group. Specifically, compounds analogous to this compound have demonstrated selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The introduction of the trifluoromethyl group has been shown to enhance the efficacy of these compounds, with one study reporting an IC50 value of 5.2 μg/mL for a derivative exhibiting significant inhibition of chlamydial inclusion formation in infected cells .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound derivatives have been investigated for their anti-inflammatory effects. Research indicates that certain pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, some derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives can be attributed to their structural characteristics. The presence of electron-withdrawing groups, such as the trifluoromethyl substituent, has been essential for enhancing biological efficacy. A comparative analysis of various substituted pyridines indicates that modifications at specific positions can lead to significant variations in activity against targeted pathogens and inflammatory pathways.
Compound Structure | Target Pathogen | IC50 (μg/mL) | COX Inhibition |
---|---|---|---|
Trifluoromethyl derivative | C. trachomatis | 5.2 | Moderate |
Chlorine substituted derivative | C. trachomatis | 10.0 | Low |
Celecoxib (standard) | N/A | N/A | 0.04 |
Case Studies
- Chlamydial Infections : A study focused on synthesizing new sulfonylpyridine analogues reported that compounds with a trifluoromethyl group effectively inhibited C. trachomatis growth while maintaining low toxicity levels towards host cells .
- Inflammatory Models : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyridine derivatives significantly reduced inflammation markers, indicating their potential as therapeutic agents in managing inflammatory diseases .
Properties
CAS No. |
640296-12-4 |
---|---|
Molecular Formula |
C7H3ClF3NO |
Molecular Weight |
209.55 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)5-3-4(1-2-12-5)7(9,10)11/h1-3H |
InChI Key |
WHWACFJPBBMJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.